(Z)-Azoxystrobin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDXOXNFNRHQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861313 | |

| Record name | Methyl 2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-Azoxystrobin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxystrobin is a broad-spectrum systemic fungicide widely used in agriculture. It belongs to the strobilurin class of fungicides, which are known for their inhibitory action on mitochondrial respiration. Azoxystrobin exists as two geometric isomers, the (E)- and (Z)-isomers. The (E)-isomer is the predominantly manufactured and more fungicidally active form. However, under environmental conditions, particularly exposure to light, the (E)-isomer can undergo photoisomerization to the (Z)-isomer, a process that can impact the overall persistence and efficacy of the fungicide.[1][2] This technical guide focuses specifically on the chemical structure and properties of the (Z)-isomer of Azoxystrobin.

Chemical Structure and Identification

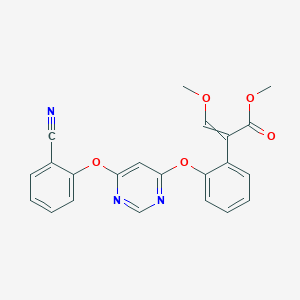

The chemical structure of (Z)-Azoxystrobin is presented below. It is characterized by the stereochemistry at the double bond of the methoxyacrylate group.

IUPAC Name: methyl (Z)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

CAS Number: 143130-94-3[3]

Molecular Formula: C₂₂H₁₇N₃O₅

Molecular Weight: 403.39 g/mol

Physicochemical Properties

Experimentally determined physicochemical data for the pure this compound isomer is not widely available in public literature, as most studies focus on the commercially available (E)-isomer or a mixture of isomers. The data presented below for Azoxystrobin (predominantly the E-isomer) provides a likely approximation for the (Z)-isomer, though some variations are expected.

| Property | Value | Reference |

| Physical State | White crystalline solid | [4] |

| Melting Point | 118-119 °C | [1][5] |

| Boiling Point | 581.3±50.0 °C (Predicted) | [1] |

| Density | 1.33 g/cm³ | [1] |

| Water Solubility | 6 mg/L (20 °C) | [1] |

| Vapor Pressure | 1.1 x 10⁻¹⁰ Pa (25 °C) | [1] |

| logP (Octanol-Water Partition Coefficient) | 2.5 (20 °C) | [4] |

Mechanism of Action

Like its (E)-isomer, this compound is a Quinone outside Inhibitor (QoI).[6] The primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc₁ complex (Complex III).[6] This binding blocks electron transfer, thereby inhibiting ATP synthesis, which is essential for fungal cellular processes.[6] While both isomers share this mechanism, the relative binding affinity and subsequent fungicidal efficacy of the (Z)-isomer compared to the (E)-isomer are not well-documented in publicly available research.

Figure 1. Mechanism of action of this compound.

Synthesis and Isomerization

The commercial synthesis of azoxystrobin is optimized to produce the more active (E)-isomer.[2] The (Z)-isomer is primarily formed through the photoisomerization of the (E)-isomer upon exposure to UV light.[1] This conversion is a significant factor in the environmental fate of the fungicide.

Figure 2. Photoisomerization of (E)-Azoxystrobin to this compound.

Experimental Protocols

Analytical Method for the Determination of this compound

The following protocol is based on a validated HPLC-DAD method for the simultaneous determination of azoxystrobin and its (Z)-isomer impurity in pesticide formulations.[7][8]

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a Diode Array Detector (DAD).

-

Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

This compound analytical standard.

-

(E)-Azoxystrobin analytical standard.

3. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water in a suitable isocratic or gradient elution. A common starting point is a ratio of 70:30 (v/v) acetonitrile:water.[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 255 nm.

-

Injection Volume: 10 µL.

4. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh a known amount of this compound and (E)-Azoxystrobin standards and dissolve in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

-

Sample Preparation: For formulated products, accurately weigh a quantity of the sample, dissolve it in a suitable solvent, and dilute as necessary to fall within the concentration range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis:

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Identify the peaks of this compound and (E)-Azoxystrobin based on their retention times compared to the standards.

-

Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Figure 3. Experimental workflow for the analysis of this compound.

Toxicology

The toxicological profile of azoxystrobin has been extensively studied, with most data pertaining to the technical grade material which is predominantly the (E)-isomer. The acute oral LD50 in rats is reported to be >5000 mg/kg, and the acute dermal LD50 in rats is >2000 mg/kg.[9] A specific study on the acute oral toxicity in mice of a mixture containing the (Z)-isomer (designated as R230310) was conducted, indicating that toxicological data for this isomer exists within regulatory submissions.[4] However, the detailed results of this study are not publicly available. Generally, azoxystrobin is considered to have low acute toxicity.[9]

Fungicidal Activity

The (E)-isomer of azoxystrobin is recognized as the more biologically active form.[1] The photoisomerization to the (Z)-isomer under environmental conditions can lead to a reduction in fungicidal efficacy.[1] However, a quantitative comparison of the fungicidal activity of the pure (E) and (Z) isomers against various fungal pathogens is not well-documented in the available scientific literature. Such studies would be invaluable for a more complete understanding of the environmental impact on the performance of azoxystrobin.

Conclusion

This compound is a significant isomer of the widely used fungicide, azoxystrobin, primarily formed through photoisomerization of the more active (E)-isomer. While sharing the same mechanism of action, the formation of the (Z)-isomer has implications for the overall effectiveness and persistence of azoxystrobin in the field. This technical guide provides a summary of the current knowledge on the chemical structure and properties of this compound. Further research is warranted to fully elucidate the specific physicochemical properties, toxicology, and fungicidal activity of the pure (Z)-isomer to enable a more comprehensive risk and efficacy assessment for drug development professionals and researchers.

References

- 1. Azoxystrobin CAS#: 131860-33-8 [m.chemicalbook.com]

- 2. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 3. This compound CAS#: 143130-94-3 [m.chemicalbook.com]

- 4. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.chemicalbook.com [m.chemicalbook.com]

- 6. pomais.com [pomais.com]

- 7. Determination of azoxystrobin and its impurity in pesticide formulations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. apps.who.int [apps.who.int]

The Genesis of a Fungicidal Giant: A Technical Guide to the Discovery and Synthesis of (Z)-Azoxystrobin

Introduction

(Z)-Azoxystrobin, a broad-spectrum systemic fungicide, represents a landmark achievement in agrochemical research and development. Its discovery, inspired by a naturally occurring compound, and subsequent chemical synthesis have revolutionized the control of fungal pathogens in a vast array of agricultural and horticultural crops. This technical guide provides an in-depth exploration of the intricate journey from a fungal metabolite to a billion-dollar molecule, detailing the pivotal discovery process, the evolution of its chemical synthesis, and the fundamental experimental protocols that underpinned its development.

The Discovery of this compound: From Nature's Blueprint to a Synthetic Analogue

The story of azoxystrobin begins with the observation of the basidiomycete fungus Strobilurus tenacellus, which produces a compound with potent antifungal properties. This natural product, strobilurin A, became the lead compound for an extensive research program initiated by Imperial Chemical Industries (ICI), now Syngenta.

The Natural Lead: Strobilurin A

Initial investigations in the 1970s by German academic groups identified strobilurin A and B as the antifungal agents produced by Strobilurus tenacellus.[1] These compounds exhibited a novel mode of action, inhibiting mitochondrial respiration in fungi.[1] However, strobilurin A suffered from poor photostability, rendering it unsuitable for agricultural applications where it would be exposed to sunlight.[1]

The Challenge of Photostability and the Birth of a Synthetic Program

The inherent instability of strobilurin A in light prompted a large-scale synthetic chemistry program at ICI's Jealott's Hill research site.[1] The primary goal was to create analogues that retained the potent fungicidal activity of the natural product while exhibiting enhanced photostability. The β-methoxyacrylate portion of strobilurin A was identified as the essential "toxophore" responsible for its biological activity.[1]

Structure-Activity Relationship (SAR) and Lead Optimization

A systematic approach of synthesizing and testing over 1400 analogues was undertaken to understand the structure-activity relationships (SAR) and to optimize the molecule for agricultural use.[1] This extensive research led to the discovery that replacing the unstable polyene chain of strobilurin A with a more stable stilbene structure containing the β-methoxyacrylate toxophore resulted in compounds with good fungicidal activity in glasshouse tests, though still lacking sufficient photostability.[1] Further modifications, culminating in the incorporation of a substituted pyrimidine ring, led to the identification of azoxystrobin (then coded as ICIA5504) as the optimal candidate for commercialization.[1]

The Chemical Synthesis of this compound

The commercial synthesis of azoxystrobin is a multi-step process that has been refined over the years to improve efficiency and reduce environmental impact. The core of the synthesis involves the construction of the key intermediates and their subsequent coupling.

Key Synthetic Intermediates

The synthesis of azoxystrobin generally involves the preparation of two key fragments that are later joined:

-

The Phenylacrylate Fragment: (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate

-

The Pyrimidinyl Fragment: 4,6-dichloropyrimidine and 2-cyanophenol

General Synthetic Routes

Several synthetic strategies have been developed for azoxystrobin. Two prominent routes are highlighted below.

One of the early and widely used methods involves an Ullmann-type etherification reaction.[1] This process is outlined in the workflow diagram below.

Caption: Ullmann-type Etherification Synthesis Workflow for Azoxystrobin.

More recent and efficient synthetic routes have employed a Suzuki cross-coupling reaction, which offers advantages in terms of reaction conditions and yields.

Caption: Suzuki Cross-Coupling Synthesis Workflow for Azoxystrobin.

Experimental Protocols

The development of azoxystrobin relied on robust and reproducible experimental protocols to assess the fungicidal activity of the synthesized analogues.

In Vitro Antifungal Assay: Poisoned Food Technique

This method is a standard procedure for the initial screening of antifungal compounds.

Objective: To determine the concentration of a test compound required to inhibit the mycelial growth of a target fungus.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Pure culture of the target fungus (e.g., Alternaria alternata)

-

Stock solution of the test compound in a suitable solvent (e.g., acetone)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten PDA to 45-50 °C.

-

Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). A control plate with only the solvent is also prepared.

-

Pour the amended PDA into sterile Petri dishes and allow it to solidify.

-

Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal culture.

-

Incubate the plates at 25 ± 2 °C in the dark.

-

Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) * 100 Where:

-

C = Average diameter of the fungal colony in the control plate

-

T = Average diameter of the fungal colony in the treated plate

-

In Vivo Antifungal Assay: Detached Leaf Assay

This assay provides a more realistic evaluation of a compound's efficacy on plant tissue.

Objective: To assess the protective and curative activity of a test compound against a fungal pathogen on a detached leaf.

Materials:

-

Healthy, young leaves from a susceptible host plant (e.g., wheat, barley)

-

Spore suspension of the target pathogen (e.g., Puccinia triticina for wheat leaf rust)

-

Test compound formulated as a sprayable solution

-

Humid chamber (e.g., a plastic box with a moistened filter paper)

-

Growth chamber or greenhouse with controlled temperature and light conditions

Procedure:

-

Protective Assay: a. Spray the detached leaves with the test compound solution until runoff. b. Allow the leaves to air dry. c. Inoculate the treated leaves with the pathogen spore suspension.

-

Curative Assay: a. Inoculate the detached leaves with the pathogen spore suspension. b. Incubate the leaves for a period sufficient for infection to establish (e.g., 24-48 hours). c. Spray the inoculated leaves with the test compound solution.

-

Place the treated leaves in a humid chamber.

-

Incubate the chamber in a growth chamber under optimal conditions for disease development.

-

Assess the disease severity after a specific incubation period (e.g., 7-14 days) by visually estimating the percentage of leaf area covered with disease symptoms (e.g., pustules, lesions).

-

Compare the disease severity on treated leaves to that on untreated control leaves to determine the efficacy of the compound.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Azoxystrobin, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration in fungi.[1] Specifically, it blocks the electron transport chain at the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III).[1]

Caption: Mechanism of Action of Azoxystrobin in the Mitochondrial Electron Transport Chain.

This inhibition of electron transport disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell. Consequently, essential fungal life processes such as spore germination, mycelial growth, and sporulation are halted, leading to the effective control of the fungal pathogen.

Data Presentation

The extensive SAR studies conducted during the development of azoxystrobin generated a vast amount of quantitative data. The following table provides a representative summary of the fungicidal activity of key analogues against a model fungal pathogen.

| Compound | Structure Modification from Strobilurin A | Photostability | In Vitro EC50 (µg/mL) | In Vivo Disease Control (%) |

| Strobilurin A | - (Natural Product) | Low | 0.1 | 20 |

| Stilbene Analogue | Polyene chain replaced with stilbene | Moderate | 0.5 | 60 |

| ICIA5504 (Azoxystrobin) | Stilbene replaced with substituted pyrimidine ring | High | 0.2 | >95 |

Table 1: Comparative fungicidal activity of key strobilurin analogues.

The discovery and synthesis of this compound is a testament to the power of natural product chemistry as a source of inspiration for the development of novel agrochemicals. The journey from the unstable strobilurin A to the highly effective and photostable azoxystrobin involved a meticulous and large-scale research and development effort. The detailed understanding of its synthesis, mechanism of action, and the experimental protocols for its evaluation provide a comprehensive framework for researchers and scientists in the field of drug and pesticide development. The legacy of azoxystrobin continues to influence the design and discovery of new fungicidal agents, highlighting the importance of a multidisciplinary approach that combines natural product chemistry, synthetic organic chemistry, and biology.

References

(Z)-Azoxystrobin CAS number and nomenclature

An In-depth Technical Guide to (Z)-Azoxystrobin

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, mechanism of action, synthesis, and analytical methods. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.

Nomenclature and Chemical Identity

Azoxystrobin exists as two geometric isomers, the (E)- and (Z)-isomers. The (E)-isomer is the more common and biologically active form found in commercial fungicide formulations.[1] The (Z)-isomer is often considered an impurity.[2]

| Identifier | This compound | (E)-Azoxystrobin |

| CAS Number | 143130-94-3 | 131860-33-8[3] |

| IUPAC Name | methyl (Z)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate | methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate[3] |

| Molecular Formula | C₂₂H₁₇N₃O₅ | C₂₂H₁₇N₃O₅[3] |

| Molecular Weight | 403.39 g/mol | 403.39 g/mol [3] |

| Synonyms | (Z)-Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate | Amistar, Quadris, Heritage[4] |

Physicochemical Properties

The physicochemical properties of the (E)-isomer, azoxystrobin, are well-documented. Data for the (Z)-isomer is less common.

| Property | (E)-Azoxystrobin |

| Physical State | White crystalline solid[4] |

| Melting Point | 116 °C[3] |

| Density | 1.33 g/cm³ |

| Vapor Pressure | 8.3 x 10⁻¹³ mm Hg at 25 °C[4] |

| Solubility in Water | 6.7 mg/L at 20 °C[3] |

| log P (Octanol/Water) | 2.50 at 20 °C[4] |

| Solubility in Organic Solvents (g/L at 20°C) | Hexane: 0.057, Methanol: 20, Toluene: 55, Acetone: 86, Ethyl acetate: 130, Acetonitrile: 340, Dichloromethane: 400[4] |

Mode of Action

Azoxystrobin, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration.[3] It specifically targets the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain.[5][6] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn halts the production of ATP, the energy currency of the cell.[3] This disruption of energy metabolism prevents fungal spore germination and mycelial growth.[7]

References

- 1. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 2. Determination of azoxystrobin and its impurity in pesticide formulations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azoxystrobin - Wikipedia [en.wikipedia.org]

- 4. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]

- 6. Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 7. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]

An In-depth Technical Guide to the Environmental Fate and Degradation of (Z)-Azoxystrobin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the fungicide (Z)-Azoxystrobin. The information presented herein is intended to support environmental risk assessments and further research into the behavior of this compound in various environmental compartments. This document details the physicochemical properties, degradation pathways, and experimental methodologies used to study this compound.

Physicochemical Properties of Azoxystrobin

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its environmental behavior. The key properties of Azoxystrobin are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Methyl (2Z)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate | [1] |

| CAS Number | 131860-33-8 | [2] |

| Molecular Formula | C₂₂H₁₇N₃O₅ | [2] |

| Molar Mass | 403.388 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 116 °C | [2] |

| Water Solubility | 6.7 mg/L (at 20 °C) | [3] |

| Vapor Pressure | 8.3 x 10⁻¹³ mm Hg (at 25 °C) | [2] |

| Log P (Octanol-Water Partition Coefficient) | 2.5 (at 20 °C) | [2] |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 207 to 594 | [2] |

Environmental Fate and Degradation Summary

This compound, the less predominant isomer of Azoxystrobin, can form in the environment through the photoisomerization of the E-isomer.[4][5] Its environmental fate is governed by a combination of abiotic and biotic degradation processes, including hydrolysis, photolysis, and microbial degradation.[6][7] The primary degradation pathways involve the cleavage of the ester linkage and transformations of the aromatic rings.[6][8]

Abiotic Degradation

2.1.1. Hydrolysis

Hydrolysis is a significant degradation pathway for Azoxystrobin, particularly under alkaline conditions.[3][8] The molecule is stable to hydrolysis at acidic and neutral pH (pH 5 and 7).[2][3] However, at pH 9, hydrolysis is more pronounced, with the primary degradation product being the azoxystrobin acid metabolite (R234886).[6][9][10]

Table 2: Hydrolysis Half-life of Azoxystrobin

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |

| 5 | 25 | Stable | [2][3] |

| 7 | 25 | Stable | [2][3] |

| 9 | 25 | Significant hydrolysis observed | [11] |

| 9 | 50 | 12.1 - 12.56 days | [2][12] |

2.1.2. Photolysis

Photodegradation in both water and on soil surfaces is a critical dissipation route for Azoxystrobin.[6] Exposure to light can lead to the isomerization of the biologically active E-isomer to the Z-isomer.[4][5] The phototransformation of Azoxystrobin in aqueous solutions proceeds through multiple pathways, including photoisomerization, hydrolysis of the methyl ester and nitrile groups, and cleavage of the ether linkage.[13]

Table 3: Photolysis Data for Azoxystrobin

| Medium | Condition | Parameter | Value | Reference |

| Organic Solvents | - | Photoisomerization (E to Z) Quantum Yield | 0.75 ± 0.08 | [4][14][15] |

| Organic Solvents | - | Photodegradation Quantum Yield | 0.073 ± 0.008 | [4][14] |

| Aqueous Solution (pH 7) | Simulated Sunlight | Half-life (DT₅₀) | 8.7 - 13.9 days | [11] |

Biotic Degradation

Microbial degradation is a key process in the breakdown of Azoxystrobin in soil.[16] The degradation rate is influenced by soil type, microbial activity, and environmental conditions such as temperature and moisture.[17] The primary biotic degradation pathway is the hydrolysis of the ester moiety.[8]

Table 4: Soil Biodegradation Half-life of Azoxystrobin

| Condition | Soil Type | Half-life (DT₅₀) | Reference |

| Aerobic | Not specified | 8 - 12 weeks | [2][3] |

| Aerobic | Sandy Loam | 107.47 days | [18] |

| Anaerobic | Sandy Loam | 62.69 days | [18] |

| Aerobic | Not specified | 56 - 279 days | [12][17] |

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are followed to assess the environmental fate of chemicals like Azoxystrobin.

Hydrolysis: OECD Guideline 111

This guideline determines the rate of hydrolysis as a function of pH.[12][16][18][19]

-

Test Setup: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance. The solutions are incubated in the dark at a constant temperature.[12][18]

-

Procedure: A preliminary test is conducted for 5 days at 50°C. If significant hydrolysis (>10%) occurs, a higher-tier test is performed at different temperatures to determine the hydrolysis rate constant and half-life.[16][20]

-

Analysis: Samples are collected at various time points and analyzed for the parent compound and hydrolysis products, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[21][22]

Photolysis in Water: OECD Guideline 316

This guideline evaluates the phototransformation of chemicals in water via direct photolysis.[23][24][25][26]

-

Test Setup: A solution of the test substance in sterile, buffered water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[23][25] Dark controls are run in parallel to differentiate between photochemical and other degradation processes.[23]

-

Procedure: The test is typically run for a period equivalent to 30 days of summer sunlight. Samples are taken at multiple time points.[23]

-

Analysis: The concentration of the parent compound and its photoproducts are measured over time to determine the photolysis rate constant, half-life, and quantum yield.[25] Analytical methods include HPLC and LC-MS/MS.[22][27]

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline is used to assess the rate and pathway of biodegradation in soil under both aerobic and anaerobic conditions.[28][29][30][31]

-

Test Setup: Soil samples are treated with the test substance and incubated in the dark under controlled temperature and moisture conditions. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas.[28][30]

-

Procedure: The study duration is typically up to 120 days. Soil samples are collected at various intervals.[28][30][31] Evolved CO₂ and other volatile compounds are trapped.[30]

-

Analysis: Soil samples are extracted and analyzed for the parent compound and its transformation products. The distribution of radioactivity is determined if a radiolabeled test substance is used.[30][31]

Visualizations

The following diagrams illustrate the key pathways and workflows related to the environmental fate of this compound.

Caption: General environmental fate workflow of this compound.

Caption: Hydrolysis degradation pathway of this compound.

Caption: Photolysis pathways of Azoxystrobin isomers.

Caption: Simplified biodegradation pathway of this compound.

Caption: General experimental workflow for a degradation study.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 6. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. fao.org [fao.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of 14C-azoxystrobin in water at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 13. researchgate.net [researchgate.net]

- 14. Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 17. researchgate.net [researchgate.net]

- 18. oecd.org [oecd.org]

- 19. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 20. jrfglobal.com [jrfglobal.com]

- 21. epa.gov [epa.gov]

- 22. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 23. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 24. oecd.org [oecd.org]

- 25. fera.co.uk [fera.co.uk]

- 26. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 27. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 28. biotecnologiebt.it [biotecnologiebt.it]

- 29. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 30. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 31. oecd.org [oecd.org]

Toxicological profile of (Z)-Azoxystrobin

An In-depth Technical Guide on the Toxicological Profile of (Z)-Azoxystrobin

Introduction

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of chemicals, which are derived from naturally occurring compounds.[1] It is widely used in agriculture to protect a variety of crops from fungal diseases.[1][2] The biologically active form is predominantly the (E)-isomer; however, the (Z)-isomer, also known as R230310, is a significant metabolite formed through photoisomerization.[3][4][5] This document provides a comprehensive overview of the toxicological profile of azoxystrobin, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Acute Toxicity

Azoxystrobin generally exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[6][7][8]

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >5000 mg/kg bw | [6][7] |

| LD50 | Rat | Dermal | >2000 mg/kg bw | [6][7] |

| LC50 | Rat | Inhalation | >4.0 mg/L (4-hour) | [9] |

| Eye Irritation | Rabbit | - | Mildly irritating | [9] |

| Skin Irritation | Rabbit | - | Slightly irritating | [9] |

| Skin Sensitization | Guinea Pig | - | Non-sensitizer | [7] |

Experimental Protocols for Acute Toxicity Studies

-

Oral LD50 in Rats: The acute oral toxicity was determined by administering azoxystrobin to rats via gavage. The dose at which 50% of the test animals died was determined to be greater than 5000 mg/kg body weight.[6][7]

-

Dermal LD50 in Rats: For the acute dermal toxicity study, azoxystrobin was applied to the shaved skin of rats. The dermal LD50 was found to be greater than 2000 mg/kg body weight.[6][7]

-

Inhalation LC50 in Rats: In the acute inhalation toxicity study, rats were exposed to azoxystrobin via nose-only inhalation for a period of 4 hours. The concentration that was lethal to 50% of the animals was determined to be 0.7 mg/L.[7]

-

Skin and Eye Irritation in Rabbits: The potential for skin and eye irritation was assessed by applying azoxystrobin to the skin and into the eyes of rabbits and observing for any adverse reactions. It was found to be slightly irritating to both the skin and eyes.[7][9]

-

Skin Sensitization in Guinea Pigs: The Magnusson & Kligman (maximization) test was used to evaluate the skin sensitization potential of azoxystrobin in guinea pigs. The results indicated that it is not a skin sensitizer.[7]

Chronic Toxicity and Carcinogenicity

Long-term exposure to azoxystrobin has been associated with effects on the liver and bile duct, as well as decreased body weight.[7][8]

| Study | Species | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Chronic Toxicity | Dog | - | 25 mg/kg bw/day | 50 mg/kg bw/day | - | [10] |

| Carcinogenicity | Mouse | - | 37.5 mg/kg bw/day | - | Reduced body weights at 272.4 mg/kg bw/day | [7] |

| Combined Chronic Toxicity/Carcinogenicity | Rat | 2 years | 18.2 mg/kg bw/day | 34 mg/kg bw/day | Reduced body weights, food consumption and efficiency, and bile-duct lesions | [7][10] |

Experimental Protocols for Chronic Toxicity and Carcinogenicity Studies

-

2-Year Combined Chronic Toxicity/Carcinogenicity Study in Rats: In this long-term study, rats were administered azoxystrobin in their diet for two years. The No Observed Adverse Effect Level (NOAEL) was established at 18.2 mg/kg body weight per day. The Lowest Observed Adverse Effect Level (LOAEL) was 34 mg/kg bw/day, based on observations of reduced body weights, decreased food consumption and efficiency, and lesions in the bile duct.[7][10] There was no evidence of carcinogenicity in this study.[8][10]

-

Carcinogenicity Study in Mice: Mice were administered azoxystrobin in their diet to assess its carcinogenic potential. The NOAEL was determined to be 37.5 mg/kg bw/day. At a higher dose of 272.4 mg/kg bw/day, reduced body weights were observed. No treatment-related neoplastic findings were reported.[7]

Reproductive and Developmental Toxicity

Azoxystrobin has not been shown to be teratogenic or to have adverse effects on reproduction at doses that are not maternally toxic.[5][10]

| Study | Species | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Effects Observed | Reference |

| Developmental Toxicity | Rabbit | 150 mg/kg bw/day | 500 mg/kg bw/day (highest dose tested) | Decreased maternal body-weight gain at 500 mg/kg bw/day. No effects on fetuses. | [7] |

| Developmental Toxicity | Rat | - | 25 mg/kg bw/day | No embryotoxic, fetotoxic, or teratogenic effects up to 300 mg/kg bw/day. | [7][10] |

| Two-Generation Reproductive Toxicity | Rat | - | 31.7 mg/kg bw/day | No effect on reproductive ability. | [10] |

Experimental Protocols for Reproductive and Developmental Toxicity Studies

-

Developmental Toxicity Study in Rabbits: Pregnant rabbits were administered azoxystrobin by gavage during the period of organogenesis. Maternal toxicity, observed as decreased body-weight gain, was noted at 500 mg/kg bw/day. There were no treatment-related effects on the fetuses, leading to a developmental NOAEL of 500 mg/kg bw/day, which was the highest dose tested.[7]

-

Two-Generation Reproductive Toxicity Study in Rats: In this study, two generations of rats were exposed to azoxystrobin in their diet. The NOAEL for reproductive and developmental effects was determined to be 31.7 mg/kg bw/day. Azoxystrobin did not have an adverse effect on the reproductive ability of the rats.[10]

Genotoxicity

Azoxystrobin has shown mixed results in genotoxicity assays, with some positive findings in in-vitro tests, but in-vivo tests have generally been negative.[8][10]

| Test | System | Result | Reference |

| Bacterial DNA Repair Test | In vitro | Negative | [10] |

| Bacterial Reverse Mutation Assay | In vitro | Negative | [10] |

| Genetic Mutation Test | Mouse Lymphoma-derived Culture Cells (L5178Y) | Positive | [10] |

| Chromosomal Aberration Test | Cultured Human Lymphocytes | Positive | [10] |

| Hepatic Unscheduled DNA Synthesis (UDS) Test | In vivo/In vitro (Rats) | Negative | [10] |

| Micronucleus Test | Mouse Bone Marrow Cells | Negative | [10] |

Experimental Protocols for Genotoxicity Assays

-

In Vitro Assays: A battery of in vitro tests was conducted to assess the genotoxic potential of azoxystrobin. Positive results were observed in the mouse lymphoma assay and the chromosomal aberration test using human lymphocytes. However, these responses were considered weak.[10]

-

In Vivo Assays: In vivo studies, including the hepatic unscheduled DNA synthesis (UDS) test in rats and the micronucleus test in mouse bone marrow cells, yielded negative results at sufficiently high doses.[10] Based on these findings, it is considered unlikely that azoxystrobin poses a genotoxic risk in vivo.[10]

Mechanism of Action and Signaling Pathways

The primary mode of action for azoxystrobin is the inhibition of mitochondrial respiration.[2][11] This occurs through the blockage of electron transport at the quinol outer binding site (Qo site) of the cytochrome b-c1 complex (Complex III), which prevents the production of ATP.[2][11]

Caption: Azoxystrobin inhibits mitochondrial respiration by blocking electron transfer at Complex III.

Recent studies have also suggested that azoxystrobin can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, including DNA damage.[12][13] Furthermore, there is emerging evidence that azoxystrobin may have endocrine-disrupting effects and potential neurotoxicity.[14][15]

Caption: Overview of potential signaling pathways involved in Azoxystrobin toxicity.

Ecotoxicology

Azoxystrobin is known to be toxic to freshwater and estuarine/marine fish and aquatic invertebrates.[9]

| Organism Group | Toxicity Level | Reference |

| Freshwater Fish | Toxic | [9] |

| Aquatic Invertebrates | Toxic | [9] |

| Birds | Moderately Toxic | [4] |

| Honeybees | Moderately Toxic | [4] |

| Earthworms | Moderately Toxic | [4] |

Conclusion

This compound, a metabolite of the widely used fungicide azoxystrobin, is part of a toxicological profile characterized by low acute mammalian toxicity. However, long-term exposure has been shown to affect the liver and bile ducts in animal studies. While it is not considered to be carcinogenic or a reproductive toxicant at non-maternally toxic doses, some in-vitro studies have indicated a potential for genotoxicity, although this is not supported by in-vivo data. The primary mechanism of action is the inhibition of mitochondrial respiration, which can lead to oxidative stress and other downstream effects. Given its toxicity to aquatic organisms, the environmental impact of azoxystrobin is a significant consideration.

References

- 1. Azoxystrobin Fungicide Solutions for Effective Crop Protection and Disease Management [cnagrochem.com]

- 2. Azoxystrobin - Wikipedia [en.wikipedia.org]

- 3. estudogeral.uc.pt [estudogeral.uc.pt]

- 4. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. apps.who.int [apps.who.int]

- 7. fao.org [fao.org]

- 8. Federal Register :: Azoxystrobin; Pesticide Tolerances [federalregister.gov]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. fsc.go.jp [fsc.go.jp]

- 11. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Genotoxicity and oxidative stress induced by the fungicide azoxystrobin in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of hematological parameters, oxidative stress and DNA damage in the cichlid Australoheros facetus exposed to the fungicide azoxystrobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reproductive toxicity of azoxystrobin to adult zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

Photoisomerization of (Z)-Azoxystrobin to its Biologically Active (E)-Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxystrobin, a broad-spectrum fungicide widely utilized in agriculture, exists as two geometric isomers: (E)-azoxystrobin and (Z)-azoxystrobin. The fungicidal activity is predominantly attributed to the (E)-isomer, which functions by inhibiting mitochondrial respiration in fungi.[1][2] Under the influence of light, particularly UV radiation, the less active (Z)-isomer can undergo photoisomerization to the more potent (E)-form.[1][3] This technical guide provides an in-depth overview of the photoisomerization process, including the underlying photochemical principles, detailed experimental protocols for its study, and a summary of key quantitative data. The significant difference in biological activity between the two isomers underscores the importance of understanding this photochemical transformation for optimizing fungicidal formulations and applications.

Introduction to Azoxystrobin and its Isomers

Azoxystrobin belongs to the strobilurin class of fungicides, which are known for their mechanism of action as Quinone outside Inhibitors (QoI).[2][4] They disrupt the fungal electron transport chain, thereby inhibiting ATP synthesis.[2] Commercial formulations of azoxystrobin primarily contain the (E)-isomer due to its superior fungicidal efficacy.[1] The (Z)-isomer, while less active, can be present as an impurity or be formed under certain environmental conditions. The conversion of the (Z)-isomer to the (E)-isomer through photoisomerization is a critical process that can impact the overall effectiveness of azoxystrobin applications.

The Photochemical Process: (Z) to (E) Isomerization

The photoisomerization of azoxystrobin involves the absorption of photons by the (Z)-isomer, leading to an excited state that can then relax to form the more stable (E)-isomer. This reversible reaction can eventually reach a photostationary state (PSS), where the rates of the forward and reverse photoisomerization reactions are equal. The position of this equilibrium is dependent on the wavelength of light and the solvent used.[3][5]

The photochemical reactivity of azoxystrobin, including its photoisomerization, is notably enhanced in non-polar environments, suggesting that this process can be significant on the waxy surfaces of plant leaves.[3][5]

Signaling Pathway of Fungicidal Action

The fungicidal activity of (E)-azoxystrobin is a result of its interaction with the cytochrome bc1 complex in the mitochondrial respiratory chain.

Caption: Mechanism of (E)-azoxystrobin fungicidal action.

Quantitative Data Summary

The photoisomerization of azoxystrobin has been quantified in terms of quantum yields and the composition of the photostationary state. The following tables summarize key data from studies conducted in organic solvents, which mimic the environment of a plant's leaf surface.

| Parameter | Value | Solvent | Reference |

| Quantum Yield (Φ) of (E) → (Z) | 0.75 ± 0.08 | n-heptane | [3][5] |

| Chemical Yield of (Z) → (E) | 0.95 ± 0.1 | n-heptane | [3][5] |

| Photostationary State Ratio [(E)/(Z)] | 2.0 ± 0.1 | n-heptane | [3][5] |

| Quantum Yield (Φ) of (E) Photodegradation | 0.073 ± 0.008 | n-heptane | [3][5] |

Table 1: Quantum Yields and Photostationary State of Azoxystrobin Photoisomerization.

| Isomer | EC50 (µg/mL) for Sclerotiorum sclerotiorum | Reference |

| (E)-Azoxystrobin | 0.1127 to 0.6163 | [6] |

Experimental Protocols

Photochemical Reaction Setup

A standard experimental setup for studying the photoisomerization of azoxystrobin involves a photochemical reactor equipped with a suitable light source.

Objective: To induce and monitor the photoisomerization of this compound to (E)-azoxystrobin.

Materials:

-

Photochemical reactor (e.g., jacketed Pyrex reaction cell)[7]

-

Light source (e.g., medium-pressure mercury lamp, xenon arc lamp)[7]

-

Quartz cuvettes (for UV-Vis analysis)

-

Stirring mechanism

-

This compound standard

-

High-Performance Liquid Chromatography (HPLC) system

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of this compound in the chosen solvent at a known concentration.

-

Transfer the solution to the photochemical reactor.

-

Irradiate the solution with the selected light source. The choice of lamp will determine the wavelength distribution of the incident light.

-

At regular time intervals, withdraw aliquots of the solution for analysis.

-

Analyze the aliquots by HPLC to determine the concentrations of the (Z) and (E) isomers.

-

Continue the irradiation until the ratio of (E) to (Z) isomers becomes constant, indicating that the photostationary state has been reached.[3]

Caption: Workflow for a typical photoisomerization experiment.

HPLC Method for Isomer Separation

Reverse-phase HPLC is the most common technique for separating and quantifying (E) and this compound.

Objective: To separate and quantify (E) and this compound in a sample.

Instrumentation:

-

HPLC system with a UV detector

Example Method 1:

-

Column: C18 column (e.g., Shimadzu BDS C18, 250 × 4.6 mm, 5µm)[8]

-

Mobile Phase: Acetonitrile:Water (60:40 v/v)[8]

-

Flow Rate: 1.0 mL/min[8]

-

Detection: UV at 230 nm[8]

Example Method 2:

-

Column: C18 column (e.g., Zorbax SB-C18, 250 mm x 3 mm, 5 µm)[9]

-

Mobile Phase: Acetonitrile:Ultrapure Water (90:10 v/v)[9]

-

Flow Rate: 0.9 mL/min[9]

-

Detection: UV at 218 nm[9]

Example Method 3:

Procedure:

-

Prepare standard solutions of (E) and this compound of known concentrations.

-

Inject the standards into the HPLC system to determine their retention times and generate a calibration curve.

-

Inject the samples from the photochemical reaction.

-

Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times.

-

Quantify the concentration of each isomer using the calibration curve.

NMR Spectroscopy for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of the (E) and (Z) isomers.

Objective: To confirm the identity of the (E) and (Z) isomers of azoxystrobin.

Instrumentation:

-

NMR spectrometer (e.g., 500 MHz)

Sample Preparation:

-

Dissolve the purified isomer in a deuterated solvent (e.g., CDCl3).[3]

Key Differentiating Signals:

-

The chemical shifts of the vinylic proton are distinct for the two isomers.

Acquisition Parameters (Example):

-

Spectrometer: Bruker Avance 500 MHz[3]

-

Solvent: CDCl3[3]

-

Pulse Sequence: 1D ¹H

-

Number of Scans: 128[3]

-

Relaxation Delay: 5 s[3]

Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is the number of molecules undergoing a specific event (e.g., isomerization) divided by the number of photons absorbed by the reactant.

Objective: To calculate the quantum yield of the (Z) to (E) photoisomerization.

Procedure:

-

Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate).[11]

-

Spectrophotometry: Measure the UV-Vis absorption spectrum of the this compound solution to determine the number of photons absorbed at the irradiation wavelength.[12]

-

Kinetic Analysis: Monitor the formation of the (E)-isomer over time using HPLC, as described in section 4.2.

-

Calculation: The quantum yield can be calculated using the initial rate of the reaction and the photon flux.[11]

Caption: Logical relationship for quantum yield determination.

Conclusion

The photoisomerization of this compound to its more fungicidally active (E)-isomer is a significant photochemical process. This guide has provided a comprehensive overview of the principles governing this transformation, detailed experimental protocols for its investigation, and a summary of key quantitative data. For researchers and professionals in drug development and crop protection, a thorough understanding of this photoisomerization is crucial for the development of stable and effective fungicidal formulations. The provided methodologies for photochemical studies, HPLC analysis, and NMR characterization serve as a practical foundation for further research and quality control in this area.

References

- 1. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 2. pomais.com [pomais.com]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced Fungicidal Efficacy by Co-Delivery of Azoxystrobin and Diniconazole with Cauliflower-Like Metal–Organic Frameworks NH2-Al-MIL-101 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photochemical transformation of azoxystrobin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijariit.com [ijariit.com]

- 9. DETERMINATION OF AZOXYSTROBIN AND DIFENOCONAZOLE IN PESTICIDE PRODUCTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of (Z)-Azoxystrobin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Azoxystrobin, with a particular focus on the (Z)-isomer. Azoxystrobin, a broad-spectrum fungicide, exists as two geometric isomers: the biologically active (E)-isomer and the (Z)-isomer, which is primarily formed through photoisomerization. While extensive data is available for the (E)-isomer, specific experimental data for the (Z)-isomer is limited in publicly accessible literature. This guide summarizes the available quantitative data, outlines detailed experimental protocols for key physicochemical properties based on internationally recognized guidelines, and illustrates the compound's mechanism of action.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of Azoxystrobin. It is important to note that the majority of the available experimental data pertains to the (E)-isomer. Where available, predicted or limited data for the (Z)-isomer is provided.

Table 1: General and Physical Properties

| Property | (E)-Azoxystrobin | (Z)-Azoxystrobin |

| Molecular Formula | C₂₂H₁₇N₃O₅ | C₂₂H₁₇N₃O₅ |

| Molecular Weight | 403.39 g/mol | 403.39 g/mol [1] |

| Appearance | White to beige crystalline solid[2] | Pale yellow to yellow gel to solid[3] |

| Melting Point | 116-119 °C[2] | No experimental data available |

| Boiling Point | 581.3 ± 50.0 °C (Predicted)[2] | 581.3 ± 50.0 °C (Predicted)[1][3] |

| Density | 1.33 - 1.34 g/cm³[2][4] | 1.34 ± 0.1 g/cm³ (Predicted)[1][3] |

| Vapor Pressure | 1.1 x 10⁻¹⁰ Pa at 25 °C[2] | No experimental data available |

Table 2: Solubility Properties

| Property | (E)-Azoxystrobin | This compound |

| Water Solubility | 6.7 mg/L at 20 °C[5] | Slightly soluble (Predicted)[3] |

| Solubility in Organic Solvents (at 20 °C) | ||

| Methanol | 20 g/L[6] | Slightly soluble (Predicted)[3] |

| Toluene | 55 g/L[6] | No data available |

| Acetone | 86 g/L[6] | No data available |

| Ethyl Acetate | 130 g/L[6] | No data available |

| Acetonitrile | 340 g/L[6] | No data available |

| Dichloromethane | 400 g/L[6] | No data available |

| n-Hexane | 0.057 g/L[6] | No data available |

| Chloroform | Slightly soluble[2] | Slightly soluble (Predicted)[3] |

| DMSO | No data available | Slightly soluble (Predicted)[3] |

Table 3: Chemical and Stability Properties

| Property | (E)-Azoxystrobin | This compound |

| pKa | -0.93 ± 0.18 (Predicted)[2] | -0.93 ± 0.18 (Predicted)[1][3] |

| Log P (Octanol-Water Partition Coefficient) | 2.5 at 20 °C | No data available |

| Stability | Undergoes photoisomerization to the (Z)-isomer in the presence of light.[5] | Can photoisomerize back to the (E)-isomer.[7] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for regulatory submissions and scientific research. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally accepted methods.

Melting Point Determination (OECD Guideline 102)

The melting point is a fundamental property for characterization and purity assessment.

-

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state.

-

Apparatus: A capillary tube melting point apparatus with a heated block or bath and a calibrated thermometer or temperature sensor.

-

Procedure:

-

A small, representative sample of the substance is finely powdered and packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1 °C/min) near the expected melting point.

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range.

-

For high-purity substances, a sharp melting point is expected.

-

Water Solubility Determination (OECD Guideline 105)

Water solubility is a critical parameter for assessing environmental fate and bioavailability. The shake-flask method is a commonly used technique.

-

Principle: A saturated solution of the substance in water is prepared, and the concentration of the dissolved substance is determined analytically.

-

Apparatus: Temperature-controlled shaker or agitator, centrifuge, analytical balance, and a suitable analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of the test substance is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the time to equilibrium.

-

After agitation, the solution is allowed to stand to allow for phase separation.

-

The mixture is centrifuged to separate the undissolved solid from the aqueous phase.

-

Aliquots of the clear supernatant are carefully removed and analyzed for the concentration of the dissolved substance using a validated analytical method.

-

The solubility is reported in mg/L or g/L at the specified temperature.

-

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure data is essential for evaluating the potential for volatilization of a compound. Various methods are available depending on the expected vapor pressure range. The Knudsen effusion method is suitable for substances with low vapor pressure.

-

Principle: The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured at a constant temperature. The vapor pressure can be calculated from this rate.

-

Apparatus: Knudsen effusion cell, vacuum system, microbalance, and a temperature-controlled chamber.

-

Procedure:

-

A small amount of the test substance is placed in the Knudsen effusion cell, which has a small, well-defined orifice.

-

The cell is placed in a high-vacuum chamber, and the temperature is precisely controlled.

-

The rate of mass loss from the cell due to effusion of the vapor is measured over time using a sensitive microbalance.

-

The vapor pressure is calculated using the Hertz-Knudsen equation, which relates the rate of mass loss to the vapor pressure, temperature, molar mass of the substance, and the area of the orifice.

-

Measurements are typically performed at several temperatures to determine the temperature dependence of the vapor pressure.

-

Mechanism of Action: Inhibition of Mitochondrial Respiration

Azoxystrobin, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration in fungi. This targeted mode of action disrupts the energy production within the fungal cell, ultimately leading to cell death.

Caption: Mechanism of action of this compound.

The diagram above illustrates how this compound inhibits the mitochondrial electron transport chain at the Quinone outside (Qo) binding site of Complex III (cytochrome bc1). This blockage prevents the transfer of electrons from coenzyme Q to cytochrome c, thereby halting the production of ATP. The resulting energy deficit inhibits essential fungal processes such as spore germination and mycelial growth.

References

- 1. This compound CAS#: 143130-94-3 [chemicalbook.com]

- 2. Azoxystrobin CAS#: 131860-33-8 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 6. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (Z)-Azoxystrobin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of (Z)-Azoxystrobin in various matrices. The protocols are intended to guide researchers and analysts in developing and implementing robust analytical methods for residue analysis, quality control, and environmental monitoring.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of azoxystrobin. When coupled with a Diode Array Detector (DAD) or UV detector, it offers a reliable and cost-effective analytical solution.

Quantitative Data Summary

| Parameter | HPLC-UV/DAD | Matrix | Reference |

| Linear Range | 2.5 - 50 µg/mL | Formulations | [1] |

| Regression Coefficient (r²) | 0.999 | Formulations | [1][2] |

| Limit of Detection (LOD) | - | - | - |

| Limit of Quantification (LOQ) | - | - | - |

| Recovery | 89% - 99% | Formulations | [1] |

| 83.69% - 91.58% | Green Beans | [1] | |

| 81.99% - 107.85% | Peas | [1] | |

| 97% - 103% | Formulations | [1] | |

| 101.9% | Formulations | [3] | |

| Relative Standard Deviation (RSD) | 2.2% - 8.5% | Formulations | [1] |

| <1.9% | Formulations | [3] |

Experimental Protocol: HPLC-DAD Analysis of Azoxystrobin in Formulations

This protocol is adapted from methodologies for the analysis of azoxystrobin in pesticide formulations.[1][3]

1. Materials and Reagents

-

Azoxystrobin analytical standard

-

Acetonitrile (HPLC grade)

-

Water (ultrapure)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system equipped with a Diode Array Detector (DAD) or UV detector

-

C18 reverse-phase column (e.g., Zorbax SB-C18, 5 µm, 250 mm x 3 mm)[3]

-

Data acquisition and processing software

3. Chromatographic Conditions

-

Mobile Phase: Acetonitrile and water (80:20, v/v)[1] or Acetonitrile and ultrapure water (90:10, v/v)[3]

-

Column Temperature: 25 °C[3]

-

Injection Volume: 1 µL[3] to 20 µL

-

Run Time: 15 minutes[1]

4. Standard Solution Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 50 mg of azoxystrobin working standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 2.5, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.

5. Sample Preparation (Formulations)

-

Accurately weigh a portion of the formulation equivalent to about 50 mg of azoxystrobin into a 50 mL volumetric flask.

-

Add approximately 30 mL of mobile phase and sonicate to dissolve.

-

Dilute to volume with the mobile phase and mix well.

-

Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

6. Analysis

-

Inject the standard solutions to construct a calibration curve.

-

Inject the sample solutions.

-

Quantify the amount of azoxystrobin in the sample by comparing the peak area with the calibration curve.

Diagram of HPLC Analysis Workflow

References

- 1. Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. DETERMINATION OF AZOXYSTROBIN AND DIFENOCONAZOLE IN PESTICIDE PRODUCTS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of (Z)-Azoxystrobin using a Validated HPLC-DAD Method

Introduction

Azoxystrobin is a widely used broad-spectrum fungicide belonging to the strobilurin class.[1][2] During its synthesis and under certain environmental conditions, its geometric isomer, (Z)-Azoxystrobin, can be present as an impurity.[3][4][5] Monitoring the levels of this compound is crucial for quality control of pesticide formulations and for assessing environmental residues. This application note describes a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the selective quantification of this compound.

Principle

The method employs reversed-phase HPLC to separate this compound from its (E)-isomer (Azoxystrobin) and other components in the sample matrix. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. A Diode Array Detector (DAD) is utilized for detection and quantification, allowing for spectral confirmation of the analyte peak.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector is required.

| Parameter | Condition |

| HPLC System | Agilent 1100 Series or equivalent[1] |

| Column | Zorbax SB-C18 (5 µm, 250 mm x 3 mm i.d.) or equivalent[1] |

| Mobile Phase | Acetonitrile:Water (80:20, v/v)[6][7][8] |

| Flow Rate | 1.0 mL/min[6][7] |

| Injection Volume | 10 µL[6] |

| Column Temperature | 25 °C[1] |

| Detection Wavelength | 255 nm[6][7][8] |

| Run Time | Approximately 15 minutes[6][7] |

2. Preparation of Standard Solutions

-

Primary Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation (Pesticide Formulations)

-

Accurately weigh a portion of the pesticide formulation equivalent to 50 mg of Azoxystrobin into a 50 mL volumetric flask.

-

Add approximately 30 mL of acetonitrile and sonicate for 15 minutes to dissolve.

-

Dilute to volume with acetonitrile and mix thoroughly.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. Method Validation Summary

The described method has been validated for linearity, accuracy, precision, and limit of quantification.[3][4][9]

| Validation Parameter | Result |

| Linearity (Concentration Range) | 0.5 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999[7] |

| Accuracy (Recovery) | 90 - 110%[3][4][6] |

| Precision (RSD) | < 2.0%[6] |

| Limit of Quantification (LOQ) | 0.3 µg/mL[3][4][6] |

Quantitative Data Summary

The retention times for this compound and Azoxystrobin under the specified chromatographic conditions are presented below.

| Analyte | Retention Time (min) |

| This compound | ~6.81 |

| Azoxystrobin | ~8.38 |

Note: Retention times may vary slightly depending on the specific HPLC system and column used.

Experimental Workflow Diagram

Caption: HPLC-DAD workflow for this compound quantification.

Logical Relationship of Isomers

Caption: Relationship between Azoxystrobin and its (Z)-isomer.

References

- 1. DETERMINATION OF AZOXYSTROBIN AND DIFENOCONAZOLE IN PESTICIDE PRODUCTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of azoxystrobin and its impurity in pesticide formulations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations - Int J Pharm Chem Anal [ijpca.org]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of (Z)-Azoxystrobin Residues in Soil and Water

These application notes provide detailed protocols for the quantitative analysis of (Z)-azoxystrobin residues in soil and water samples. The methodologies described are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is the inactive isomer of the broad-spectrum fungicide azoxystrobin. While the (E)-isomer is the active component, monitoring for the (Z)-isomer is crucial for understanding the total residue profile and potential isomeric conversion in environmental matrices. Accurate and sensitive analytical methods are essential for assessing the environmental fate and potential risks associated with azoxystrobin use.

Analytical Methodologies

Two primary analytical approaches are detailed below: a QuEChERS-based method for soil samples coupled with HPLC-UV or GC-MS analysis, and a liquid-liquid extraction method for water samples followed by HPLC-UV analysis.

Analysis in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[1][2] It involves a simple extraction and cleanup procedure, providing high-quality analytical results.[1]

2.1.1. Experimental Protocol: QuEChERS Extraction for Soil

This protocol is a modification of the original QuEChERS method, optimized for the extraction of azoxystrobin from soil.[1]

-

Sample Preparation:

-

Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of deionized water and vortex for 1 minute. Let the sample stand for 10 minutes to ensure adequate hydration.[1]

-

-

Extraction:

-

Add 10 mL of acetonitrile containing 1% (v/v) acetic acid to the tube.[1]

-

Shake vigorously on a mechanical shaker for 15 minutes.[1]

-

Add 4 g of anhydrous magnesium sulfate and 1.7 g of sodium acetate for partitioning.[1]

-

Vortex for 1 minute to ensure thorough mixing.[1]

-

Centrifuge the tube at >4000 rpm for 5 minutes.[3]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Final Extract Preparation:

-

Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.[3]

-

The extract is now ready for analysis by HPLC-UV or GC-MS.

-

2.1.2. Instrumental Analysis: Soil Extracts

-

HPLC-UV Analysis:

-

GC-MS Analysis:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program: Start at 150°C (hold for 1 min), ramp to 280°C at 10°C/min (hold for 5 min).

-

MSD Transfer Line: 280°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of azoxystrobin (e.g., m/z 344, 372, 388, 403).[5]

-

Workflow for this compound Analysis in Soil

Caption: Workflow for this compound Analysis in Soil.

Analysis in Water

For water samples, a liquid-liquid extraction (LLE) method is effective for isolating azoxystrobin, followed by analysis using HPLC with either a Variable Wavelength Detector (VWD) or a Fluorescence Detector (FLD).[6]

2.2.1. Experimental Protocol: Liquid-Liquid Extraction for Water

-

Sample Preparation:

-

Collect water samples in amber glass bottles and store them refrigerated (0-5°C) for up to 28 days.

-

Filter the water sample through a 0.45 µm membrane to remove particulate matter.

-

-

Extraction:

-

Take a 500 mL aliquot of the filtered water sample in a separatory funnel.

-

Add 50 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.[7]

-

Combine the dichloromethane extracts.[7]

-

-

Concentration and Reconstitution:

2.2.2. Instrumental Analysis: Water Extracts

-

HPLC with VWD or FLD:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.4% (v/v) glacial acetic acid.[7]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection:

-

VWD: 255 nm.

-

FLD: While azoxystrobin is not naturally fluorescent, it can be detected with an FLD, which may offer higher sensitivity.[6]

-

-

Workflow for this compound Analysis in Water

Caption: Workflow for this compound Analysis in Water.

Method Validation and Performance

Method validation is critical to ensure the reliability of analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 1: Method Validation Parameters for Azoxystrobin Analysis in Soil

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Linearity (r²) | ≥0.999 | Not Specified | ≥0.98 |

| LOD | 0.01 mg/kg | 0.01 mg/kg[5] | 0.36-0.68 ng/g |

| LOQ | 0.05 mg/kg | 0.05 mg/kg[5] | 10 µg/kg[1] |

| Recovery (%) | 81.99 - 107.85[8] | 76.29 - 100.91[8] | 70 - 120[1] |

| Precision (RSD %) | <3 | <20[5] | ≤20[1] |

Note: Recovery data for HPLC-UV and GC-MS were obtained from studies on green beans and peas but are indicative of method performance.[8]

Table 2: Method Validation Parameters for Azoxystrobin Analysis in Water

| Parameter | HPLC-VWD[6] | HPLC-FLD[6] |

| Linearity (r²) | 0.9989 | 0.9983 |

| LOD | 0.33 mg/L | 0.18 mg/L |

| LOQ | 0.68 mg/L | 0.37 mg/L |

| Recovery (%) | 83.58 - 112.88 | 83.58 - 112.88 |

| Precision (RSE %) | 6.96 | 5.49 |

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the determination of this compound residues in soil and water. The QuEChERS method for soil and the liquid-liquid extraction for water, followed by chromatographic analysis, are effective for routine monitoring and research applications. The choice of analytical instrument will depend on the required sensitivity and the complexity of the sample matrix. For lower detection limits, LC-MS/MS is the preferred technique. It is recommended that each laboratory validates the chosen method with their own equipment and matrices to ensure data quality.

References

- 1. mdpi.com [mdpi.com]

- 2. weber.hu [weber.hu]

- 3. fao.org [fao.org]

- 4. Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations - Int J Pharm Chem Anal [ijpca.org]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Gas Chromatography Method for the Analysis of (Z)-Azoxystrobin

Abstract

This application note details a robust and sensitive method for the quantitative analysis of (Z)-Azoxystrobin in various matrices using gas chromatography (GC). The described protocol is particularly relevant for researchers, scientists, and professionals in drug development and food safety monitoring. The method utilizes a well-defined sample preparation procedure followed by GC analysis with mass spectrometric or flame ionization detection, providing high selectivity and accuracy.

Introduction

Azoxystrobin is a broad-spectrum systemic fungicide widely used in agriculture to protect crops from various fungal diseases.[1] Its widespread use necessitates reliable and validated analytical methods to monitor its residue levels in food and environmental samples to ensure consumer safety and regulatory compliance. Gas chromatography offers a powerful technique for the separation and quantification of thermally stable and volatile compounds like Azoxystrobin. This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, GC conditions, and data analysis.

Experimental

Instrumentation and Reagents

-